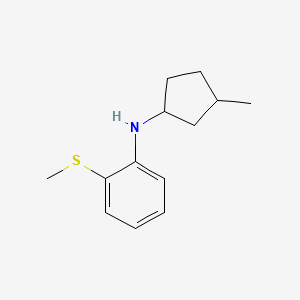

N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Description

N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring a methylsulfanyl (-SMe) group at the 2-position of the aromatic ring and a 3-methylcyclopentyl group attached to the nitrogen atom. This compound combines electron-donating and steric effects, making it structurally distinct from simpler aniline derivatives. The 3-methylcyclopentyl substituent introduces steric bulk, which may modulate solubility, conformational flexibility, and interactions in supramolecular systems.

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(3-methylcyclopentyl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C13H19NS/c1-10-7-8-11(9-10)14-12-5-3-4-6-13(12)15-2/h3-6,10-11,14H,7-9H2,1-2H3 |

InChI Key |

HGOOQQJHOQZSBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NC2=CC=CC=C2SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline typically involves the reaction of 3-methylcyclopentylamine with 2-chloromethylthiobenzene under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

- Electron-Donating Effects : The 2-(methylsulfanyl) group in all analogs increases electron density on the aromatic ring, enhancing nucleophilicity. This is critical in coordination chemistry (e.g., HL forms stable Cu(II) complexes ).

- Hydrogen Bonding : In N-[2-(methylsulfanyl)phenyl]-2-sulfanylbenzamide, intramolecular N–H⋯S bonds stabilize the structure, a feature absent in the target compound due to its alkyl substituent .

Spectral Comparison :

- Molar Conductivity: Cu(II) complexes of HL exhibit molar conductivities of 12–18 Ω⁻¹ cm² mol⁻¹, indicative of non-electrolytic behavior . Similar measurements for the target compound (if metallated) would clarify its ionic character.

- Hydrogen Bonding : IR and XRD data for N-[2-(methylsulfanyl)phenyl]-2-sulfanylbenzamide confirm N–H⋯S interactions (N⋯S = 2.915 Å) . The absence of amide groups in the target compound limits such interactions.

Reactivity Insights :

- Coordination Chemistry : HL’s Schiff base structure allows chelation to Cu(II), forming octahedral complexes with bipyridine/phenanthroline . The target compound’s tertiary amine may act as a weaker ligand unless functionalized.

- Pharmacological Potential: Methylsulfanyl groups in compounds like Cangrelor highlight their role in drug design, suggesting possible bioactivity for the target compound if derivatized.

Biological Activity

N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activity , particularly in agricultural and pharmaceutical applications. Its unique structure, characterized by a 3-methylcyclopentyl group and a methylsulfanyl moiety attached to an aniline framework, suggests various interactions at the molecular level that could influence biological pathways.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{17}N_{1}S_{1}

- Molecular Weight : Approximately 233.36 g/mol

- Structural Features :

- A methylsulfanyl group at the para position relative to the amino group.

- A cyclopentyl ring which may affect the compound's lipophilicity and biological interactions.

Biological Activity

Preliminary studies indicate that this compound may exhibit insecticidal or herbicidal properties. The presence of the sulfur-containing moiety is particularly noteworthy, as similar compounds have demonstrated enhanced biological interactions due to their ability to disrupt metabolic processes in pests and pathogens.

The biological mechanisms through which this compound operates may involve:

- Enzyme Inhibition : The compound could interact with specific enzymes related to metabolic pathways in insects or plants, leading to growth inhibition or mortality.

- Receptor Binding : Potential binding to neurotransmitter receptors could alter physiological responses in target organisms.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline | Similar cyclopentyl structure | Anti-inflammatory and antimicrobial properties |

| N-(4-Methylcyclohexyl)-3-(methylsulfanyl)aniline | Cyclohexane instead of cyclopentane | Potentially different solubility and reactivity |

| 4-Methyl-N-(4-methylcyclohexyl)aniline | Lacks sulfur functionality | Reduced biological activity compared to sulfur-containing analogues |

Case Studies and Research Findings

Research has explored various aspects of this compound, including its synthesis, structural analysis, and biological testing. Notable findings include:

- Synthesis Techniques : The compound is synthesized through reactions involving aniline derivatives and sulfide precursors under controlled conditions, optimizing yield and purity.

- Biological Testing : In vitro assays have shown promising results against common agricultural pests, indicating potential for use as a natural pesticide.

- Pharmacological Insights : Investigations into its pharmacodynamics suggest that the compound may modulate inflammatory pathways, making it a candidate for further development in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.